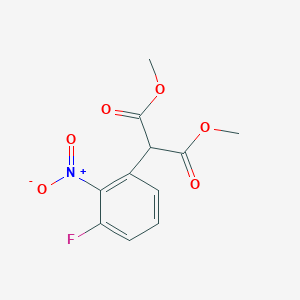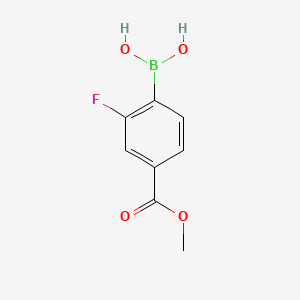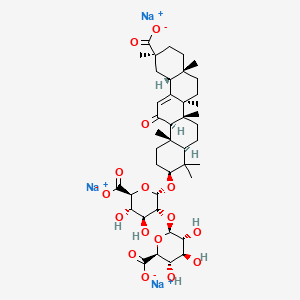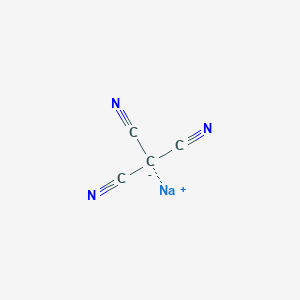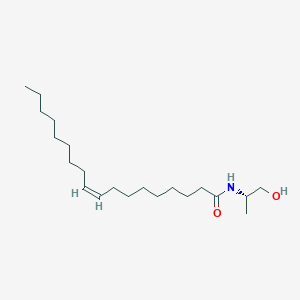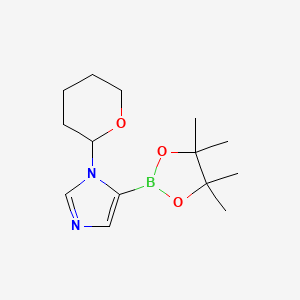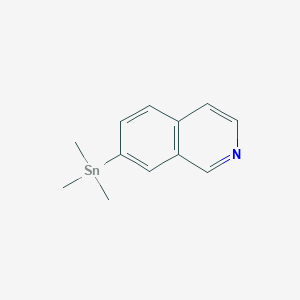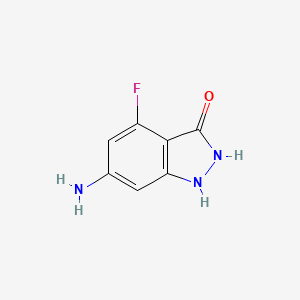
6-氨基-4-氟-1H-吲唑-3-醇
描述
6-Amino-4-fluoro-1H-indazol-3-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. The presence of an amino group at the 6th position and a fluoro group at the 4th position makes this compound particularly interesting for various chemical and biological applications.
科学研究应用
6-Amino-4-fluoro-1H-indazol-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
Indazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . They have been employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . They also play a role in the treatment of diseases induced by CHK1, CHK2, and SGK kinases .
Mode of Action
It’s known that indazole derivatives can inhibit, regulate, and modulate the activity of their target proteins . This interaction with the targets leads to changes in the cellular processes controlled by these proteins.
Biochemical Pathways
Indazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives may affect a wide range of biochemical pathways.
Result of Action
One study showed that a series of indazole derivatives exhibited inhibitory activities against human cancer cell lines . This suggests that 6-Amino-4-fluoro-1H-indazol-3-ol may have similar effects.
生化分析
Biochemical Properties
6-Amino-4-fluoro-1H-indazol-3-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . Additionally, 6-Amino-4-fluoro-1H-indazol-3-ol can bind to proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular processes . The interactions between 6-Amino-4-fluoro-1H-indazol-3-ol and these biomolecules are primarily driven by hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of 6-Amino-4-fluoro-1H-indazol-3-ol on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 6-Amino-4-fluoro-1H-indazol-3-ol can induce apoptosis in cancer cells by activating the p53/MDM2 pathway and inhibiting Bcl2 family members . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 6-Amino-4-fluoro-1H-indazol-3-ol involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and modulating their activity . For example, 6-Amino-4-fluoro-1H-indazol-3-ol can inhibit the activity of COX-2 by binding to its active site, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Amino-4-fluoro-1H-indazol-3-ol have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that 6-Amino-4-fluoro-1H-indazol-3-ol can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of 6-Amino-4-fluoro-1H-indazol-3-ol vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, 6-Amino-4-fluoro-1H-indazol-3-ol can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.
Metabolic Pathways
6-Amino-4-fluoro-1H-indazol-3-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, 6-Amino-4-fluoro-1H-indazol-3-ol can influence metabolic flux and alter the levels of certain metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 6-Amino-4-fluoro-1H-indazol-3-ol within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of 6-Amino-4-fluoro-1H-indazol-3-ol within cells can influence its activity and function, as well as its therapeutic potential .
Subcellular Localization
The subcellular localization of 6-Amino-4-fluoro-1H-indazol-3-ol is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of 6-Amino-4-fluoro-1H-indazol-3-ol within these compartments can affect its interactions with biomolecules and its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-fluoro-1H-indazol-3-ol typically involves the cyclization of appropriate precursorsThe reaction conditions often involve the use of catalysts such as copper acetate in dimethyl sulfoxide under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for 6-Amino-4-fluoro-1H-indazol-3-ol may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-Amino-4-fluoro-1H-indazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indazole derivatives.
相似化合物的比较
Similar Compounds
- 6-Amino-4-chloro-1H-indazol-3-ol
- 6-Amino-4-bromo-1H-indazol-3-ol
- 6-Amino-4-iodo-1H-indazol-3-ol
Uniqueness
6-Amino-4-fluoro-1H-indazol-3-ol is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for research and development .
属性
IUPAC Name |
6-amino-4-fluoro-1,2-dihydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3O/c8-4-1-3(9)2-5-6(4)7(12)11-10-5/h1-2H,9H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPNYWYDYDFKIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NNC2=O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646214 | |
| Record name | 6-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-09-2 | |
| Record name | 6-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1326303.png)
